Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C16H12Cl2N2O2 and a molecular weight of 335.18 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is characterized by its unique structure, which includes a benzyl group, a cyano group, and a dichlorophenyl group.
Preparation Methods
The synthesis of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3,4-dichlorophenyl)glycinonitrile under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be compared with other carbamate compounds, such as:
Methyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-6-12(8-14(13)18)15(9-19)20-16(21)22-10-11-4-2-1-3-5-11/h1-8,15H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBXVFCIKHDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.